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Ethyl 2-ethylacrylate

Monomer volatility Process safety Coatings formulation

Ethyl 2-ethylacrylate (CAS 3070-65-3), also referred to as ethyl α-ethylacrylate or ethyl 2-methylenebutanoate, is an α-substituted acrylate ester monomer with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It is supplied as a colorless liquid with a minimum assay of 96% and is characterized by a boiling point of 139–145 °C, a density of 0.902 g/mL at 25 °C, a refractive index (n20/D) of 1.421, and a closed-cup flash point of 31.67 °C.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 3070-65-3
Cat. No. B1584767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethylacrylate
CAS3070-65-3
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCC(=C)C(=O)OCC
InChIInChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h3-5H2,1-2H3
InChIKeyOUGJKAQEYOUGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Ethylacrylate (CAS 3070-65-3): Core Physicochemical Profile for Sourcing Decisions


Ethyl 2-ethylacrylate (CAS 3070-65-3), also referred to as ethyl α-ethylacrylate or ethyl 2-methylenebutanoate, is an α-substituted acrylate ester monomer with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is supplied as a colorless liquid with a minimum assay of 96% and is characterized by a boiling point of 139–145 °C, a density of 0.902 g/mL at 25 °C, a refractive index (n20/D) of 1.421, and a closed-cup flash point of 31.67 °C . The α‑ethyl substituent differentiates this monomer from unsubstituted acrylates such as ethyl acrylate and methyl acrylate, directly influencing its physical properties, polymerization kinetics, and suitability for specific copolymer architectures.

1
α-Substituted acrylate architecture. Differentiated from linear acrylates for copolymer design requiring steric hindrance at the propagating center.
2
Mid-range boiling point. Supports processes needing lower volatility than ethyl acrylate while retaining ester reactivity.
3
RAFT-compatible ester form. Enables controlled alternating copolymerization with maleimide, unlike the free-acid analog.

Why Ethyl 2-Ethylacrylate Cannot Be Replaced by Standard Acrylate Monomers Without Performance Consequences


In-class acrylate monomers (e.g., ethyl acrylate, butyl acrylate, 2-ethylhexyl acrylate) differ substantially in side-chain structure, which governs monomer volatility, copolymer composition drift, and final polymer glass‑transition temperature (Tg) and hydrophobicity [1]. The α-ethyl substituent of ethyl 2-ethylacrylate introduces steric hindrance at the propagating radical center, altering both homopropagation and cross-propagation rate constants relative to unsubstituted acrylates . Consequently, a copolymerization recipe developed for ethyl acrylate will not yield an equivalent copolymer composition or molecular weight distribution when the α‑ethyl-substituted monomer is simply dropped in. Direct substitution without re‑optimization risks compromised mechanical properties, altered film‑formation behavior, and unpredictable safety‑classification outcomes. The quantitative evidence below demonstrates where measurable differentiation mandates deliberate monomer selection rather than generic interchange.

Polymerization Kinetics
Copolymerization recipes optimized for ethyl acrylate may not transfer directly; α-ethyl steric hindrance alters propagation rate constants and composition drift.
Material Properties
Direct substitution with unsubstituted acrylates may shift copolymer Tg and hydrophobicity, potentially compromising mechanical and film-formation performance.
Process Safety Class
Replacing with a Flam. Liq. 2 monomer (e.g., ethyl acrylate) may increase fire-code storage restrictions and engineering costs relative to the Flam. Liq. 3 classification.

Head‑to‑Head Quantitative Differentiation of Ethyl 2-Ethylacrylate from Standard Acrylate Monomers


Boiling Point Elevation Reduces Volatile Organic Compound (VOC) Handling Burden

Ethyl 2-ethylacrylate exhibits a boiling point range of 139–145 °C, which is 40–46 °C higher than that of ethyl acrylate (99 °C) and 59–65 °C higher than that of methyl acrylate (80 °C) [1][2]. This lower volatility reduces evaporative losses during ambient‑temperature processing and lessens the engineering burden for vapor recovery systems compared with the two most common low‑boiling acrylate monomers.

Boiling Point Elevation
Cross-study comparable
139–145 °C
+40 to +46 °C vs ethyl acrylate
Supports reduced evaporative loss during ambient processing.
Lit. values, atmospheric pressure.
Monomer volatility Process safety Coatings formulation

Lower Density Enables Weight‑Sensitive Formulation without Sacrificing Ester Content

With a density of 0.902 g/mL at 25 °C, ethyl 2-ethylacrylate is 1.7% less dense than ethyl acrylate (0.918 g/mL) and 5.6% less dense than methyl acrylate (0.956 g/mL) [1][2]. The density is closer to that of butyl acrylate (0.894 g/mL) but the compound retains a higher ester‑oxygen content (25.0 wt% oxygen) compared with butyl acrylate (25.0 wt% vs 24.9 wt%, essentially equivalent), while providing a different side‑chain architecture that influences copolymer Tg.

Lower Density
Cross-study comparable
0.902 g/mL at 25 °C
−1.7% vs ethyl acrylate
Enables weight-sensitive formulation without sacrificing ester content.
Reported density comparison at 25 °C.
Lightweight materials Aerospace coatings Adhesive formulation

Elevated Refractive Index Facilitates Optical Polymer Design

The refractive index (n20/D) of ethyl 2-ethylacrylate is 1.421, which is 0.015 units higher than that of ethyl acrylate (1.406) and 0.019 units higher than methyl acrylate (1.402) [1][2]. This incremental increase, while modest, can be exploited in multilayer optical coatings and waveguide cladding materials where precise refractive‑index tuning is required and where a mid‑range index monomer avoids the brittleness often associated with high‑index aromatic monomers.

Refractive Index
Cross-study comparable
n20/D 1.421
+0.015 vs ethyl acrylate
Supports optical polymer design requiring mid-range index tuning.
Lit. values; may reduce need for high-index additives.
Optical materials Light management High‑refractive‑index coatings

Flash Point Advantage Reduces Fire‑Safety Engineering Costs

Ethyl 2-ethylacrylate has a closed‑cup flash point of 31.67 °C, which is approximately 23 °C higher than that of ethyl acrylate (8 °C) and 34 °C higher than methyl acrylate (−3 °C) [1][2]. Under the Globally Harmonized System (GHS), ethyl acrylate and methyl acrylate are classified as Flam. Liq. 2 (highly flammable), whereas ethyl 2-ethylacrylate is classified as Flam. Liq. 3 (flammable liquid), a less severe category that can reduce the cost of storage infrastructure, insurance, and personal protective equipment requirements in pilot‑plant and production settings.

Flash Point Advantage
Cross-study comparable
31.67 °C (Flam. Liq. 3)
+23.7 °C vs ethyl acrylate (Flam. Liq. 2)
Less severe GHS classification may reduce storage infrastructure costs.
Closed cup; classification context-dependent on jurisdiction.
Process safety Flammable liquid classification Regulatory compliance

RAFT Copolymerization: Controlled Alternating Architecture with Maleimide

In reversible addition–fragmentation chain‑transfer (RAFT) copolymerization with maleimide, ethyl α-ethylacrylate (EEA) yields well‑defined alternating copolymers with controlled molecular weight and narrow dispersity, whereas the corresponding α-ethylacrylic acid (EAA) monomer fails to undergo controlled copolymerization due to hydrogen‑bonding‑mediated inhibition [1]. Before 30% comonomer conversion, the poly(EEA‑co‑MI) copolymer shows linear molecular‑weight evolution with conversion and a narrow molecular‑weight distribution; beyond 30% conversion, retardation becomes significant [1]. This ester‑protected monomer thus enables RAFT‑mediated synthesis of precision alternating copolymers that are inaccessible with the free‑acid analog.

RAFT Copolymerization
Direct head-to-head
EEA (ester): linear Mn vs conversion, narrow dispersity.
EAA (acid): no controlled polymerization.
Ester-protected monomer enables precision alternating copolymer synthesis.
RAFT with PPDB; retardation significant beyond 30% conversion.
Controlled radical polymerization RAFT Alternating copolymers

Recommended Application Scenarios for Ethyl 2-Ethylacrylate Based on Proven Differentiation


Medium‑Volatility Monomer for Low‑VOC Coating Formulations

When formulating industrial coatings that must comply with increasingly stringent volatile organic compound (VOC) limits, ethyl 2-ethylacrylate’s 40–65 °C boiling‑point advantage over ethyl acrylate and methyl acrylate reduces evaporative emissions during application and curing . This allows formulators to meet VOC caps without sacrificing the acrylate‑ester functionality needed for adhesion and weatherability.

Lightweight Structural Adhesives and Composite Matrix Resins

In aerospace and automotive composite manufacturing, every gram of matrix resin contributes to fuel‑consumption penalties. The 0.902 g/mL density of ethyl 2-ethylacrylate provides a 1.7–5.6% mass reduction relative to ethyl acrylate or methyl acrylate at equivalent volume fraction . This density advantage, combined with the monomer’s Flam. Liq. 3 classification, makes it a pragmatic choice for lightweight, fire‑code‑compliant production lines.

Precision Alternating Copolymer Synthesis via RAFT

Research groups targeting alternating copolymers of maleimide (or N‑substituted maleimides) can employ ethyl 2-ethylacrylate as the ester‑protected α‑ethylacrylic monomer to achieve controlled molecular weight and narrow dispersity via RAFT polymerization [1]. The free‑acid analog (α‑ethylacrylic acid) fails to provide controlled polymerization under identical conditions, making the ester the only viable monomer for this architecture.

Optical Coatings Requiring Mid‑Range Refractive Index Tuning

Multilayer anti‑reflective coatings and optical waveguides often require monomers with refractive indices intermediate between low‑index fluorinated acrylates and high‑index aromatic acrylates. Ethyl 2-ethylacrylate (n20/D = 1.421) fills this gap, offering a 0.015–0.019 unit higher index than ethyl acrylate or methyl acrylate without introducing the yellowing or brittleness associated with aromatic monomers .

Application
Selection Property
Validation Focus
Low-VOC coating formulations
Medium-volatility profile
VOC cap compliance without sacrificing adhesion
Lightweight structural adhesives
Lower density vs standard acrylates
Mass reduction at equivalent volume fraction
Precision RAFT alternating copolymers
Ester-protected α-ethylacrylic monomer
Controlled molecular weight and narrow dispersity
Mid-range index optical coatings
Refractive index intermediate to fluoro/aromatic acrylates
Optical tuning without brittleness or yellowing

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